molecular formula C9H6ClN B1630576 3-Chloroquinoline CAS No. 612-59-9

3-Chloroquinoline

Cat. No.: B1630576
CAS No.: 612-59-9
M. Wt: 163.6 g/mol
InChI Key: FLORQCMDMHHIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom substituted at the third position of the quinoline ring. Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroquinoline can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where acetanilides are treated with phosphorus oxychloride and dimethylformamide to yield this compound . Another method includes the oxidation of (3-chloroquinolin-3-yl)methanol using diethyl diazene-1,2-dicarboxylate and catalytic zinc bromide in refluxing toluene .

Industrial Production Methods: Industrial production of this compound often employs large-scale Vilsmeier-Haack reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Major Products Formed:

  • Substitution reactions can yield various derivatives depending on the substituent introduced.
  • Reduction reactions typically produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-Chloroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloroquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, in antimalarial drugs, it inhibits heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, thereby killing the parasite .

Comparison with Similar Compounds

Uniqueness: 3-Chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. Its position-specific substitution allows for targeted synthesis of derivatives with desired properties.

Properties

IUPAC Name

3-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORQCMDMHHIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210109
Record name 3-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-59-9
Record name 3-Chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 612-59-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Indole (ex Aldrich) was reacted with chloroform and aqueous sodium hydroxide in the presence of triethylbenzyl ammonium chloride to give 3-chloroquinoline (cf. Sundo et al, Synthesis, 4, 249 (1976). The latter was converted to 2,3-dichloroquinoline, as for Example VII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroquinoline
Reactant of Route 2
3-Chloroquinoline
Reactant of Route 3
3-Chloroquinoline
Reactant of Route 4
3-Chloroquinoline
Reactant of Route 5
Reactant of Route 5
3-Chloroquinoline
Reactant of Route 6
Reactant of Route 6
3-Chloroquinoline
Customer
Q & A

Q1: What are the primary synthetic routes to 3-chloroquinolines?

A1: One of the main synthetic routes to 3-chloroquinolines involves the reaction of indoles with chloroform at high temperatures (550 °C) in the vapor phase. This method primarily yields 3-chloroquinoline alongside smaller amounts of 2-chloroquinoline and quinoline. [] This approach can be extended to substituted indoles, leading to the formation of the corresponding substituted 3-chloroquinolines. []

Q2: Can this compound-2,4-diones be used to synthesize triazole derivatives?

A3: Yes, this compound-2,4-diones serve as valuable precursors for synthesizing 1,2,3-triazole derivatives. This is achieved by first converting them into 3-azidoquinoline-2,4(1H,3H)-diones, which can then undergo a copper(I)-catalyzed [3+2] cycloaddition reaction with terminal alkynes. This reaction produces 1,4-disubstituted 1,2,3-triazoles in good to excellent yields. []

Q3: What is the significance of the reaction between this compound-2,4-diones and propargylamine?

A6: This reaction is particularly interesting as it introduces a propargyl group, a versatile functional group, onto the quinoline-2,4(1H,3H)-dione scaffold. [, ] The resulting 3-propargylaminoquinoline-2,4(1H,3H)-diones are valuable intermediates for further derivatization. For example, they can be reacted with organic azides in copper(I)-catalyzed reactions to generate compounds containing 1,2,3-triazole rings. [, ]

Q4: Are there alternative synthetic approaches to incorporating the propargyl group into quinoline-2,4(1H,3H)-diones?

A7: Research indicates that direct incorporation of a dipropargyl amino group at the 3-position of quinoline-2,4(1H,3H)-diones presents significant challenges. [] Attempts to introduce the second propargyl substituent often lead to side reactions, such as the formation of benzodiazepines through ring expansion. [] This suggests the need for alternative synthetic strategies or protecting group methodologies to achieve the desired dipropargylated products.

Q5: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A8: Researchers rely heavily on spectroscopic techniques such as 1H NMR, 13C NMR, 15N NMR, IR, EI-MS, and ESI-MS to characterize the newly synthesized this compound derivatives and their subsequent products. [, ] These techniques provide valuable information about the structure, purity, and composition of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.